molecular formula C19H23ClN2O2 B5649000 2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one

2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5649000
M. Wt: 346.8 g/mol
InChI Key: WWBPMEKJERDYHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A study on the synthesis and crystal structure of a similar compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was conducted by Wang et al. (2011), highlighting the use of condensation reactions for synthesis and X-ray diffraction for structural determination (Wang et al., 2011).

Molecular Structure Analysis

  • The study by Wang et al. (2011) also provides insights into the molecular structure, revealing the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings in the molecule (Wang et al., 2011).

Chemical Reactions and Properties

  • Farag et al. (2008) described the synthesis of diazaspiro[4.4]nona and tetrazaspiro[4.5]deca diene derivatives, which may offer insight into the reactivity and chemical properties of the target compound (Farag et al., 2008).

Physical Properties Analysis

  • The physical properties of similar compounds, such as crystal systems and dimensions, are detailed in the study by Wang et al. (2011), which can provide a parallel understanding of the physical characteristics of the target compound (Wang et al., 2011).

properties

IUPAC Name

2-[1-(4-chlorophenyl)cyclobutanecarbonyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c20-15-5-3-14(4-6-15)19(8-1-9-19)17(24)22-12-10-18(13-22)7-2-11-21-16(18)23/h3-6H,1-2,7-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBPMEKJERDYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(C3)CCCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one

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